molecular formula C22H37B B3252805 1-Bromo-4-hexadecylbenzene CAS No. 219640-39-8

1-Bromo-4-hexadecylbenzene

Cat. No.: B3252805
CAS No.: 219640-39-8
M. Wt: 381.4 g/mol
InChI Key: UWZYHHMSEIANER-UHFFFAOYSA-N
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Description

1-Bromo-4-hexadecylbenzene is an organic compound with the molecular formula C22H37Br. It is a derivative of benzene, where a bromine atom is substituted at the para position and a hexadecyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Scientific Research Applications

1-Bromo-4-hexadecylbenzene has diverse applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Material Science: It is used in the preparation of liquid crystals and other advanced materials.

    Biological Studies: Researchers utilize it to study the interactions of brominated aromatic compounds with biological systems.

    Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-hexadecylbenzene can be synthesized through the bromination of 4-hexadecylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-hexadecylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed under mild conditions to facilitate the coupling reaction.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-hexadecylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma bond with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product.

Comparison with Similar Compounds

    1-Bromo-4-hexylbenzene: Similar in structure but with a shorter alkyl chain.

    1-Bromo-4-octadecylbenzene: Similar in structure but with a longer alkyl chain.

    1-Bromo-4-methylbenzene: Contains a methyl group instead of a hexadecyl group.

Uniqueness: 1-Bromo-4-hexadecylbenzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and molecular packing.

Properties

IUPAC Name

1-bromo-4-hexadecylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYHHMSEIANER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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